molecular formula C12H21NO3 B1382116 tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate CAS No. 1422424-71-2

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate

Cat. No.: B1382116
CAS No.: 1422424-71-2
M. Wt: 227.3 g/mol
InChI Key: QRQPVZMYCPKCSY-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane. The mixture is stirred for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester. This intermediate is then dissolved in ethanedioyl chloride and dichloromethane, followed by the addition of dimethyl sulfoxide and triethylamine, and stirred at room temperature for 15 hours to yield tert-Butyl 3-oxoazetidine-1-carboxylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

tert-butyl 3-methyl-4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQPVZMYCPKCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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